molecular formula C10H18N4 B6271082 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 1491673-90-5

2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B6271082
CAS No.: 1491673-90-5
M. Wt: 194.3
InChI Key:
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Description

2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is a synthetic organic compound that features both an imidazole and a pyrrolidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Alkylation: The imidazole ring can be methylated using methyl iodide in the presence of a base.

    Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of 1,4-diaminobutane.

    Coupling Reaction: The final step involves coupling the methylated imidazole with the pyrrolidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the imidazole or pyrrolidine rings.

    Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving imidazole and pyrrolidine rings.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The pyrrolidine ring might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Nicotine: Contains a pyrrolidine ring and acts on nicotinic acetylcholine receptors.

    Metronidazole: Contains an imidazole ring and is used as an antibiotic.

Uniqueness

2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the combination of both imidazole and pyrrolidine rings, which might confer distinct biological activities and chemical properties.

Properties

CAS No.

1491673-90-5

Molecular Formula

C10H18N4

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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